4-(Benzylamino)phenol
Overview
Description
4-(Benzylamino)phenol is an organic compound with the molecular formula C13H13NO. It is characterized by a phenol group substituted with a benzylamino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that the compound can undergo enzymatic oxidative polycondensation . This process involves only the phenolic moiety without oxidizing the sec-amine (benzylamine) group . The resulting product is an oligophenol with sec-amine functionality on the side-chain .
Biochemical Pathways
Phenolic compounds, which 4-(benzylamino)phenol is a part of, are known to be biosynthesized by the shikimic acid pathway in advanced plants . Phenylalanine ammonia lyase is a prime enzyme for phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .
Pharmacokinetics
It’s known that the compound is highly soluble in common organic solvents such as acetone, chcl3, 1,4-dioxane, n,n-dimethylformamide (dmf), tetrahydrofurane (thf), and dimethylsulfoxide (dmso) . This solubility could potentially influence its bioavailability.
Result of Action
It’s known that the compound can undergo enzymatic oxidative polycondensation to form an oligophenol with sec-amine functionality on the side-chain . This suggests that it may have a role in the formation of complex molecular structures.
Action Environment
It’s known that the compound is thermally stable and exhibits 5% and 50% mass loss determined by thermogravimetric analysis at 247°c and 852°c, respectively . This suggests that temperature could be a significant environmental factor influencing its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Benzylamino)phenol can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenol with benzylamine, followed by reduction of the nitro group to an amino group. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzylamino group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(Benzylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Aminophenol: Similar structure but lacks the benzyl group.
4-Hydroxybenzylamine: Similar structure but with a hydroxyl group instead of a phenol group.
N-Benzyl-4-hydroxyaniline: Similar structure with a different substitution pattern.
Uniqueness: 4-(Benzylamino)phenol is unique due to the presence of both a phenol and a benzylamino group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(benzylamino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYYOKKLTBRLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059269 | |
Record name | Phenol, 4-[(phenylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown solid; [Alfa Aesar MSDS] | |
Record name | 4-Benzylaminophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11079 | |
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CAS No. |
103-14-0 | |
Record name | 4-(Benzylamino)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-((phenylmethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-[(phenylmethyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-[(phenylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzylaminophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.803 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(Benzylamino)phenol unique in enzymatic polymerization compared to other phenolic compounds?
A1: this compound stands out due to its chemoselective polymerization using enzymes like Horseradish peroxidase (HRP). [] This selectivity allows for polymerization solely at the phenolic moiety without affecting the secondary amine (benzylamine) group. [] This characteristic is crucial for creating oligomers with specific functionalities.
Q2: What are the key characteristics of the oligomer produced from this compound?
A2: The oligomer derived from this compound exhibits several notable features:
- Solubility: It readily dissolves in various organic solvents, including acetone, chloroform, 1,4-dioxane, N,N-dimethylformamide, tetrahydrofurane, and dimethylsulfoxide. []
- Thermal Stability: Thermogravimetric analysis reveals its resilience to heat, with only 5% mass loss at 247°C and 50% at 852°C. []
- Structure: The oligomer's backbone comprises repeating phenylene and oxyphenylene units, confirmed through ¹H NMR and FT-IR analyses. []
Q3: Beyond polymerization, are there any other potential applications being explored for this compound or its derivatives?
A3: While the provided research focuses on polymerization, the presence of both phenolic and amine groups in this compound suggests potential in other areas. These include, but are not limited to:
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